Cadmium potassium iodide (1/1/3)
Description
Definitional Framework and Stoichiometry of KCdI₃ (1:1:3 Potassium:Cadmium:Iodide)
Cadmium potassium iodide (KCdI₃) is a ternary inorganic compound consisting of potassium, cadmium, and iodide ions in a precise 1:1:3 stoichiometric ratio. The compound is formed from the combination of cadmium iodide (CdI₂) and potassium iodide (KI). Its chemical structure and properties are dictated by the interplay of ionic and covalent bonding characteristics of its constituent elements.
The synthesis of KCdI₃ can be achieved through several methods, including the direct reaction of cadmium metal or cadmium oxide with hydroiodic acid, followed by the stoichiometric addition of potassium iodide. Another common method is the co-dissolution of cadmium iodide and potassium iodide in an aqueous solution, followed by slow evaporation to facilitate the crystallization of KCdI₃. The reaction can be represented as:
CdI₂ + KI → KCdI₃
Control of experimental parameters such as temperature and pH is crucial to prevent the hydrolysis of cadmium ions and ensure the formation of the desired compound.
Interactive Data Table: Physicochemical Properties of KCdI₃
| Property | Value |
| Chemical Formula | KCdI₃ |
| Molar Mass | 532.23 g/mol nih.gov |
| CAS Number | 14429-88-0 nih.gov |
| IUPAC Name | potassium;cadmium(2+);triiodide nih.gov |
Historical Development of Cadmium-Iodide Complex Chemistry
The study of cadmium-iodide complexes is rooted in the broader history of cadmium chemistry, which began with the discovery of cadmium itself in 1817 by Friedrich Stromeyer. dartmouth.eduinstitut-seltene-erden.de Initially, cadmium compounds found applications in pigments due to their vibrant colors. dartmouth.edu One of the notable early uses of a cadmium-iodide compound was the listing of cadmium iodide in the 1907 British Pharmaceutical Codex as a treatment for certain medical conditions, despite its inherent toxicity. dartmouth.eduwikipedia.org
The investigation into the formation of complex salts from the interaction of cadmium iodide with other alkali metal iodides has been a subject of study for over a century. Early 20th-century research explored the reactions of cadmium salts with alkali iodides in various solutions. For instance, a 1918 study noted the precipitation of a white crystalline compound, Cd(NH₃)₂I₂, when an ammoniacal solution of a cadmium salt was treated with a potassium iodide solution. rsc.org This early work laid the foundation for understanding the coordination chemistry of cadmium with iodide and other ligands. The crystal structure of cadmium iodide (CdI₂) itself, first detailed in 1922, became a prototype for understanding the structures of many other MX₂ type compounds with significant polarization effects. wikipedia.orgacs.org
Academic Significance in Inorganic and Coordination Chemistry
The academic significance of cadmium potassium iodide and related cadmium-iodide complexes lies in their rich structural and coordination chemistry. The Cd²⁺ ion, with its d¹⁰ electron configuration, readily forms a variety of coordination complexes with different geometries. In the presence of iodide ions, cadmium typically forms tetrahedral or octahedral complexes.
The formation of the triiodocadmate(1-) anion, [CdI₃]⁻, is a key feature of the chemistry of KCdI₃. The study of such halocadmate complexes provides valuable insights into the principles of coordination chemistry, including ligand field theory and the factors influencing coordination number and geometry. The reaction between cadmium nitrate (B79036) and potassium iodide, for example, can lead to the precipitation of cadmium iodide, demonstrating the relative solubilities and complexation equilibria in these systems. webqc.orgechemi.com
Furthermore, research into hybrid organic-inorganic compounds based on cadmium iodide has opened new avenues in materials science. acs.orguj.edu.pl By incorporating organic ligands, researchers can tune the structural and physical properties of these materials, leading to potential applications in areas like nonlinear optics. uj.edu.pl The study of these complex structures, often determined by X-ray diffraction, contributes to a deeper understanding of crystal engineering and the self-assembly of supramolecular architectures. acs.orguj.edu.pl
Interactive Data Table: Research Findings on Cadmium-Iodide Complexes
| Research Focus | Key Findings |
| Synthesis of KCdI₃ | Can be synthesized via direct reaction or co-dissolution methods. |
| Crystal Structure of CdI₂ | Exhibits a layered hexagonal lattice, serving as a structural prototype. wikipedia.orgqsstudy.com |
| Coordination Chemistry | Cadmium forms complex anions like [CdI₃]⁻ with iodide ions. |
| Hybrid Materials | Organic ligands can be incorporated with cadmium iodide to create materials with novel properties. acs.orguj.edu.pl |
Structure
2D Structure
Properties
IUPAC Name |
potassium;cadmium(2+);triiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.3HI.K/h;3*1H;/q+2;;;;+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWZIEXVOQBIBV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[Cd+2].[I-].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdI3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648448 | |
| Record name | Cadmium potassium iodide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14429-88-0 | |
| Record name | Cadmium potassium iodide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Crystallography of Kcdi3 Systems
Single Crystal X-ray Diffraction (SXRD) Analysiscarleton.edu
Single crystal X-ray diffraction (SXRD) is a powerful non-destructive technique that yields precise information about the internal lattice of crystalline materials. carleton.edu This method allows for the detailed determination of unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms within the crystal structure. carleton.edu For new materials like KCdI₃, SXRD is indispensable for initial identification and comprehensive structural solution and refinement. carleton.edu
The analysis of a single crystal of a cadmium naphthalene (B1677914) diimide coordination complex, which shares similarities in its coordination chemistry with KCdI₃, revealed a P2₁2₁2 space group. mdpi.com The determination of the unit cell parameters and space group is the foundational step in crystal structure analysis. khwarizmi.org The shape and size of the unit cell are deduced from the angular positions of the diffracted X-ray beams. khwarizmi.org This information, combined with the chemical composition and density, allows for the calculation of the number of atoms within the unit cell. khwarizmi.org The final and most complex step is determining the precise positions of these atoms from the relative intensities of the diffraction lines. khwarizmi.org
Table 1: Illustrative Crystal Data and Structure Refinement Parameters
| Parameter | Value |
|---|---|
| Empirical formula | C₄₀H₃₄CdN₄O₁₄ |
| Formula weight | 939.10 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2 |
| Unit cell dimensions | a = 10.358(3) Åb = 18.239(6) Åc = 20.291(7) Å |
| Volume | 3832.1(2) ų |
| Z | 4 |
| Density (calculated) | 1.628 Mg/m³ |
Note: This data is for a Cd-NDI complex and serves as an illustrative example of the types of parameters determined through SXRD analysis. mdpi.com
The coordination chemistry of cadmium(II) is versatile, with coordination numbers typically ranging from 4 to 6. unimore.it In ternary iodides like KCdI₃, the interplay between ionic and covalent bonding leads to complex structures. The cadmium ion (Cd²⁺) in such compounds often exhibits a tendency to form layered configurations.
In many cadmium halides, the fundamental structural motif is based on the CdI₂ layered lattice, where Cd²⁺ ions occupy octahedral sites between layers of iodide ions. wikipedia.org In the case of KCdI₃, it is likely that the structure consists of anionic cadmium iodide units, such as [CdI₃]⁻ or [CdI₄]²⁻, with potassium (K⁺) ions situated between these units. The [CdI₃]⁻ anion in organic media is known to exist, while in aqueous solutions, it can become pyramidal due to the coordination of water molecules. unimore.it The coordination geometry around the cadmium center can be distorted from ideal tetrahedral or octahedral symmetry. mdpi.comunimore.it For instance, in a related cadmium complex, a distorted octahedral coordination geometry was observed. mdpi.com
The precise determination of bond lengths, bond angles, and dihedral angles is a key outcome of SXRD analysis, providing a complete geometric description of the molecule. carleton.edu Bond length is inversely proportional to bond order; a higher bond order results in a shorter bond length. libretexts.org For example, the bond length for a single bond between nitrogen and fluorine is approximately 135 pm. libretexts.org These geometric parameters are crucial for understanding the stability and reactivity of the compound.
Table 2: Example of Bond Lengths and Angles for a Cadmium Complex
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| Cd-O1 | 2.356(4) | O1-Cd-O3 | 89.5(2) |
| Cd-O3 | 2.389(4) | O1-Cd-O8 | 91.2(2) |
| Cd-O8 | 2.341(4) | O3-Cd-O8 | 178.7(2) |
Note: This data is for a Cd-NDI complex and is provided as an example of the detailed geometric information obtained from SXRD. mdpi.com
Powder X-ray Diffraction (PXRD) for Phase Purity and Structural Confirmationncl.ac.ukub.edu
Powder X-ray diffraction (PXRD) is a fundamental technique used to analyze the bulk of a crystalline material. ncl.ac.uk It is essential for confirming the phase purity of a synthesized compound by comparing the experimental diffraction pattern with a pattern simulated from the single crystal structure. ncl.ac.uk A near-perfect match between the two patterns indicates a high degree of phase purity. ncl.ac.uk PXRD can also be used to identify the phases present in a mixture and, with proper calibration, can quantify the relative amounts of each phase. ncl.ac.ukmpg.de
PXRD data can be used to determine the average crystallite size of a powdered sample. The width of the diffraction peaks is inversely proportional to the crystallite size, a relationship described by the Scherrer equation. arabjchem.orgdoitpoms.ac.uk Broader peaks generally indicate smaller crystallites. doitpoms.ac.uk This analysis is particularly important for nanomaterials, where crystallite size can significantly influence the material's properties. science.govresearchgate.net For instance, in photocatalysis, the crystallite size has been shown to have a strong influence on the photodecomposition rate of organic materials, with larger crystallites sometimes leading to enhanced performance. arabjchem.org The morphology, or the shape and size of the crystals, can be further analyzed using techniques like scanning electron microscopy (SEM). science.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Potassium cadmium iodide |
| Cadmium iodide |
| Potassium iodide |
Structural Relationships within the AₓCdIᵧ Family (e.g., K₂CdI₄, Cs₂CdI₄, Rb₂CdI₄)
The compound Cadmium potassium iodide (KCdI₃) is part of a larger family of alkali cadmium iodides, represented by the general formula AₓCdIᵧ, where 'A' can be an alkali metal cation like potassium (K⁺), cesium (Cs⁺), or rubidium (Rb⁺). Understanding the structural relationships within this family provides valuable insights into the properties of KCdI₃.
A key feature of many of these compounds is the presence of [CdI₄]²⁻ tetrahedra, which form the structural building blocks. In compounds with the stoichiometry A₂CdI₄, such as K₂CdI₄, Cs₂CdI₄, and Rb₂CdI₄, these tetrahedra are the primary structural units. researchgate.net These compounds are classified as direct-bandgap dielectrics, and their low-frequency electronic and excitonic excitations are localized within these [CdI₄]²⁻ structural blocks. researchgate.net
The structure of KCdI₃ is believed to be a layered structure, similar to that of Cadmium iodide (CdI₂), with potassium ions (K⁺) intercalated between [CdI₃]⁻ layers. This layered arrangement is a common feature in MX₂ compounds with strong polarization effects. In contrast, Potassium iodide (KI) has a simple ionic cubic structure. materialsproject.org The parent compound, Cadmium iodide (CdI₂), possesses a hexagonal layered lattice where Cadmium (Cd²⁺) ions occupy octahedral sites between layers of iodide anions. wikipedia.org
The structural characteristics of the A₂CdI₄ family members are influenced by the size of the alkali metal cation. For instance, in M₂CdI₄ compounds (where M = K, Rb, Cs), as the ionic radius of the alkali metal increases, the bandgap width (E_g) also increases, while the spin-orbit splitting of the valence band top decreases. researchgate.net Many of these compounds, including the ferroelastic M₂CdI₄ (M=Cs, Rb), adopt a structure of the β-K₂SO₄ type. researchgate.net
Below is a comparative table of the crystal structures of related compounds:
| Compound | Formula | Crystal System | Key Structural Feature |
| Cadmium potassium iodide | KCdI₃ | Likely layered | Intercalated K⁺ ions between [CdI₃]⁻ layers. |
| Potassium cadmium iodide | K₂CdI₄ | Orthorhombic (β-K₂SO₄ type) | Contains [CdI₄]²⁻ tetrahedra. researchgate.net |
| Cesium cadmium iodide | Cs₂CdI₄ | Orthorhombic (β-K₂SO₄ type) | Contains [CdI₄]²⁻ tetrahedra. researchgate.net |
| Rubidium cadmium iodide | Rb₂CdI₄ | Orthorhombic (β-K₂SO₄ type) | Contains [CdI₄]²⁻ tetrahedra. researchgate.net |
| Cadmium iodide | CdI₂ | Hexagonal | Layered lattice with Cd²⁺ in octahedral sites. wikipedia.orgmaterialsproject.org |
| Potassium iodide | KI | Cubic | Simple ionic cubic structure. materialsproject.org |
Pressure-Induced Structural Modifications
The application of high pressure can induce significant changes in the crystal structure of materials, leading to new phases with different physical properties. While specific detailed studies on pressure-induced structural modifications in KCdI₃ are not extensively documented in the provided search results, the behavior of related compounds under pressure can offer predictive insights.
Generally, in layered structures like that proposed for KCdI₃, high pressure would be expected to decrease the interlayer spacing. This can lead to a more three-dimensional-like structure and potentially alter the coordination environment of the cadmium and potassium ions. Phase transitions to more dense and higher-symmetry structures are common under pressure.
For instance, in the related K₂CdI₄ compound, several phase transitions have been observed as a function of temperature, which can be analogous to pressure-induced changes. Crystal A of K₂CdI₄ exhibits transitions from a commensurate orthorhombic phase to an incommensurate phase, then to a monoclinic ferroelastic phase, and finally to a triclinic ferroelastic phase at lower temperatures. researchgate.net These transitions indicate the structural flexibility of the AₓCdIᵧ family and the potential for similar pressure-induced transformations in KCdI₃.
Further research involving high-pressure X-ray diffraction or Raman spectroscopy on KCdI₃ would be necessary to fully elucidate its pressure-induced structural modifications and to map out its high-pressure phase diagram.
Advanced Spectroscopic Characterization of Kcdi3
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool to probe the lattice dynamics of KCdI3. These methods are sensitive to the vibrations of atoms and molecules within the crystal lattice, offering detailed information about bonding, symmetry, and structural phase transitions.
The vibrational modes in perovskite-like structures such as KCdI3 can be broadly categorized into internal modes of the constituent ions and external lattice modes. For KCdI3, the primary vibrational units are the [CdI6]4- octahedra. The Raman and IR spectra are expected to be dominated by the stretching and bending modes of these octahedra.
Based on studies of analogous halide perovskites, the low-frequency region of the Raman spectrum is particularly informative. For instance, in methylammonium (B1206745) lead-iodide (CH3NH3PbI3), bands observed at 62 cm⁻¹ and 94 cm⁻¹ have been assigned to the bending and stretching of the Pb-I bonds, respectively acs.org. Similarly, for KCdI3, the characteristic vibrational modes would include:
Cd-I Stretching Modes: These are typically observed at higher frequencies and are indicative of the strength of the cadmium-iodine covalent bond.
I-Cd-I Bending Modes: These appear at lower frequencies and are related to the deformation of the [CdI6]4- octahedra.
Lattice Modes: At very low frequencies, vibrations corresponding to the motion of the potassium cations against the cadmium iodide framework are expected.
Density Functional Theory (DFT) calculations are a common method to theoretically predict and assign these vibrational modes. For formamidinium lead bromide (FAPbBr3), DFT calculations have been used to identify octahedral twist and distortion modes in the low-energy range of 10 to 50 cm⁻¹ rsc.org. Similar theoretical approaches would be invaluable in precisely assigning the vibrational modes of KCdI3.
Table 1: Expected Characteristic Vibrational Modes for KCdI3
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Cd-I Stretching | > 100 | Stretching vibrations of the Cadmium-Iodine bonds within the [CdI6]4- octahedra. |
| I-Cd-I Bending | < 100 | Bending and deformation vibrations of the [CdI6]4- octahedra. |
| K+ Lattice Modes | < 60 | Translational and librational modes of the potassium cation within the crystal lattice. |
Note: The frequency ranges are estimations based on data from analogous halide perovskite compounds and require experimental verification for KCdI3.
The positions and intensities of the vibrational bands provide a direct probe into the nature of the metal-iodine and other coordination bonds within the KCdI3 structure. The frequency of the Cd-I stretching mode is directly related to the force constant of the bond, which in turn reflects its strength. Any changes in the coordination environment of the cadmium ion, such as distortions in the [CdI6]4- octahedra, would be manifested as shifts in the vibrational frequencies or the appearance of new bands.
Polarized Raman spectroscopy can be particularly insightful for studying the symmetry of the vibrational modes and the orientation of the coordination polyhedra aip.org. By analyzing the Raman spectra with different polarization geometries, it is possible to distinguish between vibrations of different symmetries and to gain a deeper understanding of the crystal structure.
Furthermore, temperature-dependent Raman spectroscopy can be employed to study phase transitions. Changes in the number, position, and width of Raman bands as a function of temperature can signal structural transformations. For example, in many perovskites, phase transitions are associated with the softening of a particular phonon mode, where its frequency approaches zero at the transition temperature.
Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR)
Electronic absorption and emission spectroscopy in the ultraviolet-visible-near-infrared (UV-Vis-NIR) range is essential for elucidating the electronic structure and optical properties of KCdI3. These techniques probe the electronic transitions between different energy levels within the material.
The UV-Vis absorption spectrum of KCdI3 is expected to exhibit distinct features corresponding to electronic transitions from the valence band to the conduction band. A prominent feature in the absorption spectra of many semiconductor materials, including halide perovskites, is the presence of excitonic absorption peaks. An exciton is a bound state of an electron and a hole, and its formation leads to sharp absorption lines just below the band edge.
For analogous compounds like KPbI3, the absorption spectrum has been studied in the 2–6 eV range, revealing excitonic features arxiv.org. The excitonic spectrum in these materials is often related to transitions within the metal cation's sublattice. In the case of KCdI3, the electronic transitions are likely to involve the orbitals of the cadmium and iodide ions. Theoretical calculations, such as those based on DFT, can predict the electronic band structure and help in the assignment of these transitions researchgate.netresearchgate.netresearchgate.net.
The temperature dependence of the excitonic absorption bands provides valuable information about exciton-phonon coupling and can be used to detect phase transitions. As the temperature changes, the position, width, and intensity of the excitonic peaks can be affected.
Peak Position: The energy of the excitonic peak typically shifts with temperature. This shift is a result of both thermal expansion of the lattice and the interaction of excitons with phonons. In many semiconductors, this results in a redshift (shift to lower energy) with increasing temperature acs.org.
Peak Broadening: The width of the excitonic peak generally increases with temperature due to increased scattering of excitons by phonons.
Phase Transitions: Abrupt changes in the position or width of the excitonic bands as a function of temperature can be indicative of a structural phase transition acs.org.
Studying these temperature-dependent effects in KCdI3 would provide a deeper understanding of its electronic and structural properties at different thermodynamic conditions.
The optical band gap (Eg) is a fundamental property of a semiconductor that determines its optical and electrical characteristics. It represents the minimum energy required to excite an electron from the valence band to the conduction band. The optical band gap of KCdI3 can be determined from its UV-Vis-NIR absorption spectrum using the Tauc plot method rsc.orgresearchgate.netmdpi.coms-a-s.org.
The Tauc relation is given by:
(αhν)^n = A(hν - Eg)
where α is the absorption coefficient, hν is the photon energy, A is a constant, and the exponent n depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap). By plotting (αhν)^n against hν and extrapolating the linear portion of the curve to the energy axis, the optical band gap can be determined.
For similar halide perovskites, the band gaps are typically in the visible to near-UV range. Theoretical calculations for the analogous KGeI3 suggest a band gap of around 0.502 eV, which can be a starting point for estimating the band gap of KCdI3 researchgate.net. Experimental determination via UV-Vis-NIR spectroscopy is necessary for an accurate value.
Table 2: Summary of Spectroscopic Characterization Techniques for KCdI3
| Technique | Information Obtained | Key Parameters |
|---|---|---|
| Infrared (IR) Spectroscopy | Identification of vibrational modes, functional groups, and bonding information. | Peak position (cm⁻¹), intensity, and shape. |
| Raman Spectroscopy | Identification of vibrational modes, crystal structure, and phase transitions. | Raman shift (cm⁻¹), intensity, polarization dependence, and temperature dependence. |
X-ray Absorption Spectroscopy (XAS) for Local Structure Determination
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a material, regardless of its physical state researchgate.net. For Cadmium potassium iodide (KCdI₃), XAS can provide precise information about the coordination environment around the cadmium (Cd) atoms. The technique is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) researchgate.net.
The XANES region, which is close to the absorption edge, provides information on the oxidation state and the coordination geometry of the absorbing atom (e.g., tetrahedral, octahedral) researchgate.netresearchgate.net. The position of the absorption edge is sensitive to the effective charge on the cadmium atom; a higher oxidation state would result in a shift of the edge to a higher energy. The pre-edge features in a XANES spectrum can be a powerful fingerprint for determining the coordination environment researchgate.netresearchgate.net.
The EXAFS region, extending several hundred eV above the edge, consists of oscillations that arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations allows for the determination of key structural parameters such as the types of neighboring atoms, their distances from the central absorbing atom (bond lengths), and their number (coordination number) researchgate.netvjs.ac.vn.
While specific XAS studies on KCdI₃ are not extensively detailed in publicly accessible literature, the application of this technique to analogous cadmium complexes provides insight into the expected structural information. For instance, in cadmium halide and thiolate complexes, EXAFS has been successfully used to determine the Cd-ligand bond lengths and coordination numbers nih.govnih.gov. A hypothetical EXAFS study on solid KCdI₃ would be expected to characterize the local environment of the Cd²⁺ ion. Based on the structures of related cadmium halide complexes, cadmium typically exhibits an octahedral coordination geometry nih.gov. An XAS analysis would precisely measure the Cd-I bond distances and confirm the coordination number, which is anticipated to be six in an octahedral arrangement.
Illustrative Data from a Hypothetical XAS Analysis of KCdI₃:
The table below illustrates the type of structural parameters that would be obtained from an EXAFS analysis of the cadmium K-edge for KCdI₃, based on typical values for cadmium-iodide systems.
| Scattering Pair | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Cd-I | 6 | ~2.9 - 3.1 | Value |
| Cd-K | Value | Value | Value |
Note: The values in this table are hypothetical and serve to illustrate the data obtained from an EXAFS experiment. The Debye-Waller factor (σ²) represents the mean square displacement of the atoms, indicating the degree of structural disorder.
This non-destructive technique is invaluable for materials like KCdI₃ as it does not require single crystals and can provide a detailed picture of the local atomic arrangement, which is fundamental to understanding its chemical and physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Speciation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the chemical species present in a solution. For Cadmium potassium iodide, ¹¹³Cd NMR is particularly informative due to the favorable properties of the ¹¹³Cd isotope, which has a nuclear spin of I = 1/2 and a wide range of chemical shifts that are highly sensitive to the coordination environment huji.ac.ilnorthwestern.edu.
When KCdI₃ is dissolved in a solvent, typically an aqueous solution, it dissociates and the resulting Cd²⁺ and I⁻ ions can form a series of complex ions. The specific species present in the solution exist in a dynamic equilibrium that is highly dependent on the relative concentrations of the ions, particularly the iodide concentration. The primary cadmium-iodide complexes that form in solution are [CdI]⁺, [CdI₂], [CdI₃]⁻, and [CdI₄]²⁻.
¹¹³Cd NMR spectroscopy can distinguish between these different species because the ¹¹³Cd chemical shift is directly influenced by the number and type of ligands attached to the cadmium center. As the number of iodide ligands increases, the cadmium nucleus becomes progressively more shielded, resulting in a characteristic upfield (less positive or more negative) shift in the NMR spectrum dss.go.thnih.gov. By observing the chemical shifts and the relative intensities of the NMR signals, researchers can identify the different cadmium-iodide complexes present and determine their relative abundances under specific conditions.
¹¹³Cd NMR Chemical Shifts for Cadmium-Iodide Complexes in Aqueous Solution:
The following table presents typical ¹¹³Cd NMR chemical shift values for the various cadmium-iodide species that form in solution, referenced to an external standard of 0.1 M Cd(ClO₄)₂.
| Cadmium-Iodide Species | Coordination Environment | Typical ¹¹³Cd Chemical Shift (ppm) |
| [Cd(H₂O)₆]²⁺ | Octahedral (O) | 0 |
| [CdI]⁺ | Mixed (O, I) | ~ -50 |
| [CdI₂] | Mixed (O, I) | ~ -120 |
| [CdI₃]⁻ | Mixed (O, I) | ~ -220 |
| [CdI₄]²⁻ | Tetrahedral (I) | ~ -350 |
Note: The chemical shift values are approximate and can vary with solvent, temperature, and ionic strength. The progressive upfield shift clearly correlates with the increasing number of iodide ligands.
The ability to monitor these equilibria is crucial for understanding the reactivity and properties of KCdI₃ in solution-based applications. The distinct chemical shifts provide a clear fingerprint for each species, allowing for detailed studies of the thermodynamics and kinetics of ligand exchange reactions in the cadmium-iodide system.
Theoretical and Computational Modeling of Kcdi3 Systems
First-Principles Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. diva-portal.org It is based on the principle that the total energy of a system is a functional of the electron density. This approach is widely used to predict various material properties from the ground state. psu.edu For perovskite systems like KCdI₃, DFT calculations are typically performed using approximations for the exchange-correlation functional, such as the Generalized Gradient Approximation (GGA). researchgate.netnih.gov
First-principles calculations are instrumental in predicting the stable crystal structure and equilibrium lattice parameters of a compound. The process involves calculating the total energy of the crystal for a range of lattice constants. The lattice parameter that corresponds to the minimum total energy is the predicted equilibrium value. psu.educalpoly.edu
While specific DFT calculations for the equilibrium geometry of KCdI₃ are not prominently available in the searched literature, the methodology can be illustrated by studies on analogous compounds. For instance, in a study of the cubic perovskite KCdF₃, the theoretical lattice constant was determined by minimizing the total energy as a function of the unit cell volume. researchgate.net The calculated lattice constant for KCdF₃ was found to be in good agreement with experimental results. researchgate.net Similar calculations for the APbBr₃ (A = K, Rb, Cs) series also determined optimal lattice constants which served as the foundation for further property computations. nih.gov For KCdI₃, a similar computational approach would be expected to yield its equilibrium lattice parameters, which would likely be larger than that of KCdF₃ due to the larger ionic radius of iodine compared to fluorine.
Table 1: Example of Calculated Structural Properties for Related Perovskite Compounds This table presents data for related compounds to illustrate the outputs of DFT calculations, as specific values for KCdI₃ were not found in the provided search results.
| Compound | Predicted Lattice Constant (Å) | Crystal Structure | Computational Method | Reference |
|---|---|---|---|---|
| KCdF₃ | 4.497 | Cubic (Pm-3m) | DFT-GGA | researchgate.net |
| KPbBr₃ | 5.91 (Optimized) | Cubic | DFT-PBE | nih.gov |
The electronic band structure and Density of States (DOS) are critical for understanding a material's electronic and optical properties. The band structure plots the electron energy levels against high-symmetry points in the Brillouin zone, revealing the size and nature (direct or indirect) of the band gap. researchgate.net The DOS quantifies the number of available electronic states at each energy level. princeton.edu
For KCdI₃, while specific studies are not available, analysis of related halide perovskites provides a strong indication of expected properties. DFT calculations on KCdF₃ show it to have an indirect band gap of 2.95 eV. researchgate.net In general, for halide perovskites, the band gap tends to decrease as the halide is changed from F to Cl to Br to I due to the higher energy level of the p-orbitals of the heavier halogens which form the valence band maximum (VBM). For example, theoretical studies on Rb₂CuSbZ₆ (Z = F, Br, I) show the band gap decreasing from 1.37 eV for the fluoride (B91410) to 0.36 eV for the iodide. researchgate.net Therefore, KCdI₃ is expected to have a significantly smaller band gap than KCdF₃ and will likely be a semiconductor.
The DOS analysis helps identify the atomic orbital contributions to the valence and conduction bands. princeton.edu In many lead and cadmium halide perovskites, the VBM is primarily composed of the halide p-orbitals, while the conduction band minimum (CBM) is dominated by the metal (e.g., Cd) s- and p-orbitals. princeton.edu
Table 2: Example Band Gap Data for Related Halide Perovskites This table illustrates the trend of decreasing band gap with heavier halides. A specific calculated value for KCdI₃ was not found.
| Compound | Calculated Band Gap (eV) | Band Gap Type | Computational Method | Reference |
|---|---|---|---|---|
| KCdF₃ | 2.95 | Indirect (R-Γ) | DFT-GGA | researchgate.net |
| KPbBr₃ | 1.74 | Direct (R-R) | GGA-PBE | nih.gov |
| CsPbBr₃ | 1.78 | Direct (R-R) | GGA-PBE | nih.gov |
The thermodynamic stability of a crystal structure can be assessed by calculating its cohesive energy. The cohesive energy is the energy required to separate the constituent atoms of a solid to an infinite distance. Computationally, it is found by subtracting the total energy of the bulk crystal per atom from the energy of an isolated, single atom of each constituent element. youtube.com
A positive cohesive energy indicates that the crystal is stable, as energy is released upon its formation from individual atoms. youtube.com DFT calculations are a standard method for determining these energies. psu.edudlr.de While no specific cohesive energy calculations for KCdI₃ were found, the methodology involves performing highly accurate self-consistent field calculations for the bulk unit cell and for each individual isolated atom (K, Cd, and I). The stability of the predicted KCdI₃ structure could then be confirmed if the calculated cohesive energy is positive.
Computational Studies of Optical and Dielectric Properties
First-principles calculations are also employed to predict the response of a material to electromagnetic radiation, which is described by its optical and dielectric properties. diva-portal.org
The complex dielectric function, ε(ω) = ε₁(ω) + iε₂(ω), is central to a material's optical properties. The imaginary part, ε₂(ω), is related to light absorption and can be calculated directly from the electronic band structure. The real part, ε₁(ω), is then derived from the imaginary part using the Kramers-Kronig relations. researchgate.net
From the dielectric function, other key optical constants can be determined:
Refractive Index (n) and Extinction Coefficient (k) : These describe the propagation and absorption of light within the material. They are related to the dielectric function. researchgate.netdoitpoms.ac.uk
Absorption Coefficient (α) : This measures how far light of a specific energy can penetrate a material before being absorbed. aps.org
Reflectivity (R) : This describes the fraction of light reflected from the material's surface. aps.org
For the related compound KCdF₃, DFT calculations have been used to predict these properties across a photon energy range. researchgate.net The calculations showed that absorption begins at the energy corresponding to the band gap (2.95 eV). It is expected that for KCdI₃, the onset of absorption would occur at a lower photon energy due to its smaller anticipated band gap. The peaks in the absorption spectrum correspond to electronic transitions between the valence and conduction bands.
Table 3: Example of Calculated Optical Properties for KCdF₃ This table provides calculated data for KCdF₃ to illustrate the typical output of optical property simulations, as specific data for KCdI₃ was not available in the search results.
| Property | Key Feature / Value | Photon Energy (eV) | Reference |
|---|---|---|---|
| Static Refractive Index, n(0) | ~1.65 | 0 | researchgate.net |
| First Absorption Edge | ~2.95 | 2.95 | researchgate.net |
| Major Reflectivity Peak | ~0.25 | ~11 | researchgate.net |
Simulations of Intercalation Phenomena in Nanostructured Systems
Computational simulations, particularly using methods like kinetic Monte Carlo (kMC), are valuable for studying dynamic processes such as ion intercalation in nanostructured materials, which is crucial for applications like batteries. While specific simulations of intercalation in KCdI₃ systems were not found, the general methodology is well-established for other materials.
kMC simulations model the movement of ions (e.g., Li⁺, Na⁺) into and out of a host lattice over time. [4 from first search] The simulation tracks events like diffusion, intercalation, and de-intercalation at an atomistic level. The rates of these events are typically calculated based on energy barriers derived from DFT or other models. This approach allows for the study of long-term phenomena that are inaccessible to more computationally intensive methods like molecular dynamics. These simulations can predict properties like ion diffusion pathways, charge/discharge curves, and the effect of material structure on intercalation capacity. The study of such phenomena in nanostructured KCdI₃ would be a relevant research direction for its potential use in energy storage devices.
Solution Chemistry and Complexation Dynamics of Cadmium Iodide Species
Equilibria and Formation Constants of Iodo-Cadmate Anions ([CdI₃]⁻, [CdI₄]²⁻)
In aqueous solutions, the cadmium(II) ion (Cd²⁺) readily coordinates with iodide ions (I⁻) in a stepwise manner to form a series of iodo-cadmate anions. The primary equilibria involved are:
Cd²⁺ + I⁻ ⇌ [CdI]⁺
[CdI]⁺ + I⁻ ⇌ CdI₂
CdI₂ + I⁻ ⇌ [CdI₃]⁻
[CdI₃]⁻ + I⁻ ⇌ [CdI₄]²⁻
| Complex Ion | Overall Formation Constant (βn) |
| [CdI]⁺ | β₁ = 2.66 × 10² |
| CdI₂ | β₂ = 1.42 × 10³ |
| [CdI₃]⁻ | β₃ = 1.11 × 10⁵ |
| [CdI₄]²⁻ | β₄ = 7.71 × 10⁵ |
| Data sourced from Lutfullah and Paterson (1978) for aqueous solutions at 298.15 K. rsc.org |
The stoichiometry and relative stability of the iodo-cadmate complexes are strongly dependent on the concentration of free iodide ions in the solution. At low iodide concentrations, the lower-order complexes, [CdI]⁺ and the neutral CdI₂, predominate. As the iodide concentration increases, the equilibria shift to favor the formation of higher-order, more stable anionic complexes. rsc.org
The predominant complex ion in solutions with a significant excess of iodide is the tetraiodocadmate(II) anion, [CdI₄]²⁻. rsc.org The formation of these complexes, particularly the neutral CdI₂ and the anionic species, explains the abnormally low electrical conductivity and freezing point depression observed in cadmium iodide solutions compared to other 2:1 electrolytes. ajsonline.org This is because a significant fraction of the cadmium and iodide ions are bound in complexes rather than existing as free, charge-carrying ions. ajsonline.org The stability of the cadmium-halide complexes follows the order I⁻ > Br⁻ > Cl⁻, consistent with the principles of Hard and Soft Acids and Bases (HSAB), where the soft Lewis acid Cd²⁺ interacts more strongly with the soft Lewis base I⁻. acs.org
Speciation diagrams are graphical representations that show the relative concentration of each cadmium-containing species as a function of the logarithm of the free ligand (iodide) concentration. For the cadmium-iodide system in an aqueous solution, such a diagram would illustrate:
At very low pI (high iodide concentration), the [CdI₄]²⁻ species would be dominant.
As pI increases (iodide concentration decreases), the [CdI₃]⁻, neutral CdI₂, [CdI]⁺, and finally the free hydrated Cd²⁺ ion would successively become the major species in solution. researchgate.netnih.gov
The solvent system also plays a critical role in the complexation dynamics. In mixed solvent systems, such as water-ethanol or water-ethylene (B12542467) glycol, the stability and speciation of the iodo-cadmate complexes can be altered. nih.govresearchgate.net The presence of an organic co-solvent can influence the dielectric constant of the medium and the solvation of the ions, thereby affecting the formation constants of the complexes. For instance, studies on the extraction of CdI₂ with crown ethers show that the nature of the diluent (solvent) affects the type of complex ion extracted. scirp.org
Ion Association with Counterions and Organic Dyes
The anionic iodo-cadmate complexes, [CdI₃]⁻ and [CdI₄]²⁻, can form ion pairs or ion associates with various counterions present in the solution. These interactions are particularly significant in solvent extraction systems where large, lipophilic organic cations are used. For example, quaternary ammonium (B1175870) salts like trioctylmethylammonium iodide are used to extract the anionic cadmium iodide complexes from the aqueous phase into an organic phase. acs.org The extraction involves the formation of an ion pair, such as [(R₄N)⁺]₂[CdI₄]²⁻, which is soluble in the organic solvent. acs.orggrafiati.com
The interaction of iodo-cadmate complexes extends to organic dyes. In a mixed solvent system, cadmium(II) has been shown to interact with the dye murexide (B42330) to form a reddish-orange chelate. researchgate.net While this study focuses on the direct interaction of Cd(II) with the dye, the presence of iodide could modulate this interaction by competing for the cadmium coordination sphere. The formation of ion-association complexes between anionic metal species and cationic dyes is a known phenomenon that can be utilized for analytical purposes like spectrophotometric determination.
Electrochemistry and Conductivity Studies of Cadmium-Iodide Solutions
The formation of stable iodo-cadmate complexes has a profound effect on the electrochemical properties of cadmium iodide solutions. As noted, the extensive complexation leads to a significant reduction in the concentration of free Cd²⁺ and I⁻ ions, resulting in abnormally low electrical conductivity for a salt of its type. ajsonline.org This is because the charge-carrying capacity of the solution is diminished when ions associate to form neutral species (CdI₂) or larger, less mobile complex anions ([CdI₃]⁻ and [CdI₄]²⁻). rsc.orgajsonline.org
Electrochemical studies, such as those using a Hittorf cell for electrolysis, allow for the determination of transport numbers for the ions in solution. atlas.org The analysis of such experiments in cadmium iodide solutions is complicated by the presence of multiple complex ions, and the data interpretation requires accurate knowledge of the speciation, as provided by the stability constants. rsc.org Amalgam voltammetry has also been employed to investigate the speciation of cadmium in solutions containing various ligands, providing insights into the shifts in half-wave potentials caused by complex formation. researchgate.net
Solvent Extraction Chemistry of Cadmium-Iodide Complexes
Solvent extraction is a highly effective method for the separation and purification of metals, and the principles are well-illustrated by the cadmium-iodide system. acs.orgnih.gov The extraction of cadmium from an aqueous solution into an immiscible organic solvent is greatly enhanced by the presence of iodide ions. This is because the formation of iodo-cadmate complexes facilitates the transfer of the metal into the organic phase. acs.org
The extraction mechanism often depends on the nature of the complex formed.
Extraction of Neutral Complexes : The neutral complex, CdI₂, is more covalent and less strongly solvated by water than the free Cd²⁺ ion, allowing it to be extracted into nonpolar organic solvents.
Ion-Pair Extraction : The anionic complexes, [CdI₃]⁻ and [CdI₄]²⁻, are extracted into the organic phase in the presence of a suitable lipophilic counterion, known as an extractant. acs.org Basic extractants, such as the trioctylmethylammonium cation (TOMA⁺), form a charge-neutral ion pair with the anionic metal complex (e.g., [TOMA]₂[CdI₄]), which is readily soluble in organic diluents like toluene. acs.orgacs.org Other extractants, such as crown ethers, can also facilitate the extraction of cadmium iodide. scirp.org
Studies have confirmed that the efficiency of extraction depends on factors like the halide concentration and the nature of the organic solvent. acs.org The formation of metal complexes with a lower charge density, achieved by coordinating with the right number and type of halide anions, generally leads to more efficient extraction. acs.org
Solid State Transformations and Phase Behavior
Thermal Stability and Decomposition Characteristics
The thermal stability of a compound dictates its behavior upon heating, including the temperatures at which it decomposes and the nature of the products formed. While detailed thermogravimetric and calorimetric data for cadmium potassium iodide (1/1/3) are not extensively documented in readily available literature, thermodynamic principles and studies of related materials provide significant insights.
The thermodynamic stability of a compound can be assessed through its standard enthalpy of formation (ΔHf°), which quantifies the energy change when one mole of the substance is formed from its constituent elements in their standard states. libretexts.orglumenlearning.comunizin.org For gaseous cadmium potassium iodide (KCdI₃), the standard enthalpy of formation has been determined through Knudsen effusion mass spectrometry, a technique used to study the vapor composition and thermodynamics of high-temperature systems.
The study of the vapor composition over KI-CdI₂ systems provided the enthalpy value for the gaseous complex, which is a critical parameter for understanding its stability relative to its elemental or binary components.
Table 1: Thermodynamic Data for Gaseous Cadmium Potassium Iodide (KCdI₃)
| Compound Formula | State | Standard Enthalpy of Formation (ΔfH⁰) at 298.15 K | Method |
| KCdI₃ | Gas | -320.0 ± 7.3 kJ/mol | Knudsen Effusion Mass Spectrometry |
This table presents the experimentally determined standard enthalpy of formation for gaseous KCdI₃.
The kinetics of decomposition, which includes parameters like activation energy, would describe the rate at which the compound breaks down as a function of temperature. Such data, typically obtained from thermogravimetric analysis (TGA) under different heating rates, is essential for modeling the decomposition process but is not specifically available for KCdI₃ in the surveyed literature.
The thermal decomposition of metal-organic or complex inorganic precursors is a well-established method for synthesizing inorganic nanomaterials, such as cadmium sulfide (B99878) (CdS). researchgate.netmdpi.com While there are no specific reports detailing the use of KCdI₃ as a precursor, related cadmium thiosemicarbazone complexes, [CdI₂(EtHTSC)] and [CdI₂(MeHTSC)], have been successfully used as single-source precursors. researchgate.net
In a typical process, the cadmium complex is thermolyzed (decomposed by heat) in a high-boiling point solvent like hexadecylamine (B48584) (HDA). The temperature of this process is a critical parameter that influences the size, shape, and crystal phase of the resulting CdS nanoparticles. For instance, the thermolysis of cadmium iodide thiosemicarbazone complexes in HDA at temperatures ranging from 190 °C to 270 °C has been shown to produce CdS nanostructures, including nanorods and oval-shaped particles, with the hexagonal greenockite crystal structure. researchgate.net This general synthetic strategy highlights the potential of using complex cadmium halides as precursors for advanced nanomaterials, a pathway that could theoretically include KCdI₃.
Polymorphism and Phase Transitions in Related Cadmium-Iodide-Alkali Metal Systems (e.g., K₂CdI₄, Cs₂CdI₄)
Many compounds with the general formula A₂BX₄, where A is an alkali metal and B is a divalent metal, exhibit a series of structural phase transitions as a function of temperature. researchgate.netrsc.org These transitions often involve subtle changes in the crystal lattice, such as rotations of the BX₄ tetrahedra, and can lead to the formation of different polymorphic forms. A common feature in this class of materials is the existence of an incommensurate phase, which is a structurally modulated phase that exists between a high-temperature normal phase and a low-temperature commensurate phase. researchgate.netaps.org
The investigation of phase transitions relies on various experimental techniques that are sensitive to changes in a material's physical properties. rsc.orgnih.gov
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. A first-order phase transition is typically characterized by a sharp endothermic or exothermic peak, revealing the transition temperature (Tc) and the enthalpy of transition. scispace.com
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy methods probe the phonon modes of a crystal. The appearance or disappearance of specific Raman or IR bands, or the softening of a phonon mode (its frequency approaching zero), can signal a structural phase transition. aps.orgaps.orgresearchgate.net The mechanism of the transition, such as one driven by the rotation of polyatomic ions, can often be inferred from which vibrational modes are affected. rsc.org
X-ray and Neutron Diffraction: These techniques provide direct information about the crystal structure. Changes in the space group symmetry and lattice parameters across a transition can be precisely determined. tandfonline.com The appearance of satellite reflections in the diffraction pattern is a key indicator of an incommensurate phase. researchgate.net
For A₂BX₄-type crystals like K₂SeO₄, which serves as a model for this family, neutron scattering has shown that the transition to the incommensurate phase is driven by a soft phonon mode. researchgate.net The wave vector of this structural modulation changes with temperature before "locking in" to a commensurate value at a lower temperature transition. researchgate.net
First-order phase transitions are often accompanied by thermal hysteresis, where the transition temperature upon heating (Tc,heating) is different from the transition temperature upon cooling (Tc,cooling). aps.org This phenomenon arises from the energy barrier associated with nucleating the new phase and the strain that develops at the interface between the two coexisting phases. The width of the hysteresis loop (ΔT = Tc,heating - Tc,cooling) is an important characteristic of the transition.
In some systems, "thermal memory" effects can be observed within the hysteresis loop. If a cooling process is stopped within the transition region and then reversed to heating, the system may "remember" the point of reversal, a phenomenon linked to the distribution and pinning of defects within the crystal structure. These effects are often studied through precise measurements of physical properties like dielectric constant or heat capacity during carefully controlled thermal cycles. mdpi.com While these phenomena are characteristic of the A₂BX₄ family, specific quantitative data on the hysteresis and memory effects in K₂CdI₄ and Cs₂CdI₄ are not detailed in the surveyed literature.
Table 2: Summary of Phase Transition Characteristics in A₂BX₄-Type Systems
| Characteristic | Description | Common Characterization Methods |
| Polymorphism | The ability of a solid to exist in more than one crystal structure. | X-ray Diffraction, Neutron Diffraction |
| Phase Transition | A transformation from one polymorphic form to another, induced by changes in temperature or pressure. | Differential Scanning Calorimetry (DSC), Raman Spectroscopy |
| Incommensurate Phase | A phase with a periodic structural distortion that does not match the periodicity of the underlying crystal lattice. | Neutron Scattering, X-ray Diffraction |
| Transition Mechanism | Often driven by the softening of a lattice phonon mode, leading to cooperative atomic displacements (e.g., tetrahedral rotations). | Inelastic Neutron Scattering, Raman Spectroscopy |
| Thermal Hysteresis | The difference in transition temperatures observed upon heating versus cooling, characteristic of first-order transitions. | DSC, Dielectric Measurements, Dilatometry |
This table summarizes the key concepts and experimental methods related to phase transitions in the A₂BX₄ family of compounds, which includes K₂CdI₄ and Cs₂CdI₄.
Advanced Scientific Applications of Cadmium Potassium Iodide Systems
Functional Materials in Optoelectronics and Photonics
The constituents of cadmium potassium iodide contribute to the development of novel materials for optoelectronic and photonic applications, including solar cells and nonlinear optics.
Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). This phenomenon requires materials that lack a center of symmetry (i.e., are non-centrosymmetric). researchgate.net While direct research on KCdI₃ as an SHG material is limited, related cadmium-iodide and iodate (B108269) compounds demonstrate the potential of this chemical family.
For instance, certain lead-iodide formates, such as K₂[PbI₂(HCOO)₂], exhibit strong phase-matching SHG responses, reported to be 8 times that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark SHG material. researchgate.net The large iodide ions, in comparison to other halides, can induce significant distortion in the crystal's polyhedra, which is a key factor for a large SHG response. researchgate.net Furthermore, cadmium iodate, Cd(IO₃)₂, is known to crystallize in a non-centrosymmetric space group and shows a positive test for SHG activity. researchgate.net These examples suggest that complex cadmium-iodide frameworks have the potential to be engineered into effective SHG materials.
Cadmium iodide (CdI₂) and potassium iodide (KI) are increasingly used as additives or components to enhance the performance and stability of perovskite solar cells (PSCs). list.solarnih.gov FAPbI₃ (formamidinium lead iodide) is a promising perovskite material, but it suffers from instabilities. list.solarpv-magazine.com
Doping FAPbI₃ with cadmium iodide has been shown to stabilize the blade-coating manufacturing process, reduce charge trapping, and improve the reproducibility and efficiency of the solar cells. list.solarpv-magazine.com This doping strategy led to a device with a certified efficiency of 22.7%. list.solar The introduction of CdI₂ helps to stabilize the desired perovskite phase and improve the film's quality and photoluminescence. list.solarpv-magazine.com In some cases, the interaction between cadmium sulfide (B99878) (used as an electron transport layer) and the perovskite precursor can lead to the formation of methylammonium (B1206745) cadmium iodide, (CH₃NH₃)₂CdI₄, an organic-inorganic hybrid material related to the KCdI₃ system. osti.gov
Similarly, incorporating potassium iodide into bismuth-based, lead-free perovskites like Cs₃Bi₂I₉ improves crystallinity, increases grain size, and enhances stability against humidity. nih.gov The addition of KI can passivate defects, reduce non-radiative recombination, and lower the charge-transfer barrier, resulting in higher power conversion efficiency (PCE) and open-circuit voltage (Voc). nih.gov
| Perovskite System | Additive | Observed Improvement | Resulting Efficiency | Reference |
| FAPbI₃ | Cadmium Iodide (CdI₂) | Stabilized blade coating, reduced charge trapping | 22.7% | list.solarpv-magazine.com |
| Cs₃Bi₂I₉ | Potassium Iodide (KI) | Improved crystallinity, enhanced humidity stability | 2.81% | nih.gov |
| MAPbI₃ on CdS | Cadmium Doping | Optimized electron transport layer | >15% | osti.gov |
Materials for Radiation Detection and Sensing
The elements within the cadmium potassium iodide system have distinct properties that are valuable for the detection and sensing of ionizing radiation.
Cadmium is a highly effective "neutron poison," meaning it has a very large neutron absorption cross-section. researchgate.net This property allows it to be used in the control rods of nuclear reactors to regulate fission reactions by absorbing thermal neutrons. researchgate.net This principle can be applied to neutron detection. Detectors designed to identify neutrons, including shielded special nuclear materials, are a critical component of security and radiological monitoring systems. kromek.comkromek.com
Iodide, particularly in the form of alkali-metal iodides like sodium iodide or cesium iodide (CsI), is a key component in scintillator detectors. deepace.net When these materials are struck by gamma rays, they emit flashes of light (scintillations) that can be converted into an electrical signal by a sensor. deepace.net Spectrometers based on CsI scintillators can accurately identify the energy and intensity of radiation, allowing for the identification of specific radioactive isotopes. deepace.net
Furthermore, non-radioactive potassium iodide (KI) is famously used as a thyroid blocking agent in the event of a nuclear emergency. ny.govwho.int If radioactive iodine (a common fission product) is released, the thyroid gland will absorb it, increasing the risk of cancer. who.int By taking KI tablets, the thyroid is saturated with stable iodine, preventing the uptake of the radioactive form. who.intcnsc-ccsn.gc.ca This application is a form of preventative sensing, where a chemical is used to mitigate the effects of a specific radiological threat.
Applications in Solution Density Separations (e.g., in Geological and Biological Sample Preparation)
Aqueous solutions of cadmium potassium iodide can achieve high densities, a property historically exploited for density-based separation techniques in mineralogy and biology. The principle of this method, known as heavy liquid separation, relies on immersing a sample containing multiple components into a liquid of a specific, high density. Materials with a density lower than the liquid will float, while those with a higher density will sink, enabling efficient separation.
The utility of a heavy liquid is determined by the maximum density it can achieve while remaining a free-flowing liquid. Cadmium iodide (CdI₂) itself has a high density of approximately 5.67 g/cm³. chemicalbook.com By dissolving it in water with potassium iodide (which enhances solubility and forms dense complex ions), a solution of considerable density can be prepared. While not as commonly used today due to the toxicity associated with cadmium compounds, these solutions were part of a class of inorganic salt solutions used for specialized laboratory separations.
The process involves preparing a solution of cadmium potassium iodide and adjusting its concentration by adding water until the desired density is reached. This density is chosen to be intermediate to the densities of the components to be separated. For instance, a geologist might use such a liquid to separate specific mineral grains from a crushed rock sample. If the goal is to isolate minerals with a density greater than 3.5 g/cm³, the solution would be calibrated to this density. Similarly, these techniques can be used to separate different types of cells or microorganisms in biological research.
The use of heavy liquids like cadmium potassium iodide solutions has been largely superseded in many applications by less toxic alternatives, such as sodium polytungstate solutions or Clerici solution for very high-density requirements. wikipedia.orgscielo.org.zaruhr-uni-bochum.de However, the principle remains a fundamental technique in sample preparation.
| Heavy Liquid | Chemical Composition | Typical Maximum Density (g/cm³ at ~20-25°C) |
|---|---|---|
| Sodium Polytungstate | Na₆(H₂W₁₂O₄₀) | ~3.1 |
| Diiodomethane (Methylene Iodide) | CH₂I₂ | ~3.32 |
| Clerici Solution | Aqueous solution of Thallium Formate (Tl(HCO₂)) and Thallium Malonate (Tl(C₃H₃O₄)) | ~4.25 |
| Cadmium Potassium Iodide Solution | Aqueous solution of Cadmium Iodide (CdI₂) and Potassium Iodide (KI) | Variable, can exceed 3.5 |
Chemical Reagent Utility in Synthetic Organic and Inorganic Chemistry
Cadmium potassium iodide serves as a versatile chemical reagent, primarily in inorganic and analytical chemistry, valued for its role as a source of iodide and cadmium-iodide complexes. Its utility stems from its participation in precipitation reactions, the formation of specific coordination compounds, and potential catalytic activities.
In analytical chemistry, the formation of the stable tetraiodocadmate(II) anion, [CdI₄]²⁻, is a key reaction. A spectrophotometric method for determining trace amounts of cadmium has been developed based on this principle. In this method, cadmium ions (Cd²⁺) react with an excess of potassium iodide to form the [CdI₄]²⁻ complex. This complex then associates with a dye, such as acridine (B1665455) orange, to form a new, larger ion-association complex. This final product exhibits a strong absorbance at a specific wavelength (e.g., 484 nm), allowing for the highly sensitive quantification of the original cadmium concentration. researchgate.net The detection limit for cadmium using this method can be as low as 6.82 µg/L. researchgate.net
The compound is also utilized in precipitation reactions. When a solution of cadmium potassium iodide is mixed with solutions containing certain metal cations, it can lead to the formation of insoluble precipitates, which is a classical method for ion separation and detection.
Furthermore, cadmium iodide (CdI₂), a primary component of the system, has historical significance as a catalyst in industrial organic chemistry, such as in the Henkel process for the high-temperature isomerization of dipotassium (B57713) phthalate (B1215562) to produce terephthalate. wikipedia.org This suggests the potential for cadmium potassium iodide systems to be explored for catalytic applications, leveraging the Lewis acidic nature of the cadmium center and the nucleophilicity of the iodide ions.
Environmental Chemistry: Mechanisms of Cadmium Speciation and Mobility in Iodide-Rich Environments
In environmental science, the speciation of cadmium—the distribution of a chemical element amongst its various chemical forms—is critical to understanding its toxicity and mobility. In environments rich in iodide, such as certain industrial wastewaters or specific geological formations, the speciation and mobility of cadmium are significantly altered by the formation of cadmium-iodide complexes.
Free cadmium exists in solution as the divalent cation, Cd²⁺. This form can readily adsorb onto negatively charged soil particles (like clays (B1170129) and organic matter) or precipitate as cadmium hydroxide (B78521) or carbonate, which generally limits its mobility. myttex.net However, in the presence of high concentrations of iodide ions (I⁻), a series of stable, soluble cadmium-iodide complexes are formed through stepwise reactions:
Cd²⁺ + I⁻ ⇌ [CdI]⁺
[CdI]⁺ + I⁻ ⇌ CdI₂ (neutral complex)
CdI₂ + I⁻ ⇌ [CdI₃]⁻
[CdI₃]⁻ + I⁻ ⇌ [CdI₄]²⁻
The formation of these complexes, particularly the anionic species [CdI₃]⁻ and [CdI₄]²⁻, has profound environmental implications. Because many soil and sediment particles carry a net negative surface charge, the positively charged Cd²⁺ ion is easily adsorbed. In contrast, the anionic cadmium-iodide complexes are repelled by these surfaces, leading to significantly increased mobility of cadmium in groundwater and soil porewater. This enhanced mobility can increase the risk of cadmium transport into aquatic ecosystems and potential uptake by plants.
The predominant species in solution depends on the relative concentrations of cadmium and iodide, as well as the pH of the environment. In solutions with a high iodide-to-cadmium ratio, the higher-order anionic complexes like [CdI₄]²⁻ will dominate. lookchem.com Understanding this complexation behavior is essential for accurately modeling the environmental fate of cadmium and developing effective remediation strategies for contaminated sites.
| Complex Ion | Formula | Charge | Significance for Mobility |
|---|---|---|---|
| Free Cadmium Ion | Cd²⁺ | +2 | Low mobility; readily adsorbs to negative soil surfaces. |
| Iodocadmium | [CdI]⁺ | +1 | Slightly more mobile than Cd²⁺ but still subject to adsorption. |
| Cadmium Iodide (neutral) | CdI₂ | 0 | Mobile; does not strongly interact with charged surfaces. |
| Triiodocadmate(II) | [CdI₃]⁻ | -1 | High mobility; repelled by negative soil surfaces. |
| Tetraiodocadmate(II) | [CdI₄]²⁻ | -2 | Very high mobility; strongly repelled by negative soil surfaces. |
Emerging Research Directions and Challenges in Cadmium Potassium Iodide Research
The field of materials science is continually evolving, with ongoing research into the properties and potential applications of complex inorganic compounds. Among these, cadmium potassium iodide (KCdI₃) and its related cadmium-iodide structures are gaining attention for their unique characteristics. This article explores the emerging research directions and challenges associated with these materials, focusing on the design of new hybrid polymers, advanced characterization techniques, computational screening, quantum effects in nanostructures, and the expansion into new application sectors.
Q & A
Q. What are the optimal synthetic routes for preparing high-purity cadmium potassium iodide (CdKI₃), and how can reaction conditions be controlled to minimize impurities?
Cadmium potassium iodide (CdKI₃) is synthesized via two primary methods:
- Direct reaction : Heating cadmium metal or cadmium oxide with hydroiodic acid (HI) to form CdI₂, followed by stoichiometric addition of KI under controlled crystallization .
- Co-dissolution method : Dissolving CdI₂ and KI in aqueous media, followed by slow evaporation to yield CdKI₃ crystals. Excess iodide ions (I⁻) in solution prevent Cd²⁺ hydrolysis . Critical parameters : Temperature (80–100°C for HI reactions), pH control (acidic to prevent Cd(OH)₂ formation), and purification via recrystallization in ethanol-water mixtures. Impurities like Cd(OH)₂ or unreacted KI can be detected via X-ray diffraction (XRD) and ion chromatography .
Q. How do the physical and chemical properties of CdKI₃ differ from its parent compounds (CdI₂ and KI), and what analytical techniques are used to characterize these differences?
| Property | CdKI₃ | CdI₂ | KI |
|---|---|---|---|
| Solubility | Moderate in water | High in water | High in water |
| Melting Point | ~387°C (decomposes) | 388°C | 681°C |
| Crystal Structure | Layered hexagonal | Layered hexagonal | Cubic (NaCl-type) |
| Analytical methods : |
- XRD : Differentiates crystal structures .
- Thermogravimetric Analysis (TGA) : Identifies decomposition temperatures .
- UV-Vis Spectroscopy : Detects iodide-cadmium charge-transfer bands (λ ≈ 250–300 nm) .
Q. What standard analytical protocols are recommended for quantifying Cd²⁺ and I⁻ ions in CdKI₃ solutions?
- Cadmium quantification : Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with a detection limit of 0.1 ppm. Matrix modifiers (e.g., NH₄H₂PO₄) mitigate interference from iodide .
- Iodide quantification : Iodometric titration using Na₂S₂O₃ and starch indicator. Ensure solutions are buffered at pH 5–6 to avoid iodine volatilization .
Advanced Research Questions
Q. How can researchers resolve contradictions in redox behavior observed during CdKI₃ reactions with oxidizing agents (e.g., K₂Cr₂O₇)?
CdKI₃ exhibits dual redox activity:
- Cd²⁺ reduction : Cd²⁺ → Cd⁰ (E° = −0.40 V) under strong reducing conditions.
- I⁻ oxidation : 2I⁻ → I₂ (E° = +0.54 V) in acidic media with oxidizers like K₂Cr₂O₇ . Contradiction management :
- Use cyclic voltammetry to map redox potentials in situ.
- Control pH and ionic strength to favor specific pathways. For example, acidic conditions (pH < 2) promote I⁻ oxidation over Cd²⁺ reduction .
Q. What methodologies are effective for studying CdKI₃’s interaction with biological macromolecules (e.g., proteins), and how do these interactions compare to other cadmium halides?
- Fluorescence quenching assays : Monitor tryptophan residue quenching in proteins (e.g., bovine serum albumin) to assess CdKI₃ binding affinity. CdKI₃ shows stronger quenching than CdI₂ due to enhanced iodide coordination .
- Circular Dichroism (CD) : Detect structural changes in α-helices/β-sheets upon CdKI₃ exposure. Comparative studies reveal CdCl₂ induces more severe denaturation than CdKI₃ .
Q. How can researchers mitigate environmental risks when designing experiments involving CdKI₃, given its aquatic toxicity?
- Waste treatment : Precipitate Cd²⁺ as CdS using Na₂S (pH 8–9) and filter. I⁻ is removed via oxidation to I₂ using H₂O₂, followed by adsorption on activated carbon .
- Ecotoxicity assessment : Use Daphnia magna acute toxicity tests (LC₅₀ = 0.5 mg/L for CdKI₃). Always conduct experiments in fume hoods with HEPA filters to avoid aerosol dispersion .
Q. What advanced spectroscopic or computational tools are suitable for probing CdKI₃’s electronic structure and ligand dynamics?
- X-ray Absorption Spectroscopy (XAS) : Resolves Cd-I bond lengths and coordination geometry.
- Density Functional Theory (DFT) : Models electron density distribution and predicts reactivity hotspots (e.g., iodide lone pairs as nucleophilic sites) .
Methodological Notes
- Contradictory data : If XRD and AAS yield conflicting purity results, cross-validate with Raman spectroscopy (Cd-I vibrational modes at 150–200 cm⁻¹) .
- Handling precautions : Store CdKI₃ in amber glass under argon to prevent photodegradation and moisture absorption. Use chelating agents (e.g., EDTA) in waste solutions to sequester Cd²⁺ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
